6-Maleimidocaproic acid

Vue d'ensemble

Description

- Ce composé est également connu sous d'autres noms, notamment l'acide N-maléoyl-6-aminocaproïque et le N-(5-carboxypentyl)maléimide .

- Son nom systématique est l'acide 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-hexanoïque.

- Le point de fusion de l'acide 6-maléimidocaproïque se situe entre 86 et 91 °C .

Acide 6-maléimidocaproïque: (CAS#: 55750-53-3) est un composé chimique de formule moléculaire CHNO. Il appartient à la classe des composés à chaîne alkylique.

Méthodes De Préparation

- L'acide 6-maléimidocaproïque peut être synthétisé par une réaction en une seule étape entre l'acide 6-aminocaproïque et l'anhydride maléique.

- Les conditions réactionnelles impliquent l'utilisation de l'anhydride maléique comme réactif et un solvant approprié (tel que le diméthylsulfoxyde ou l'acide acétique) pour faciliter la réaction .

Analyse Des Réactions Chimiques

Réactivité: L'acide 6-maléimidocaproïque est un composé polyvalent qui subit diverses réactions.

Réactions courantes:

Principaux produits:

Applications De Recherche Scientifique

Bioconjugation and Protein Labeling

6-MCA serves as a crucial linker in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids. Its ability to form stable thioether bonds with thiol groups allows for the creation of targeted drug delivery systems and diagnostic agents.

Applications in Bioconjugation:

- Enzyme Immunoconjugates: 6-MCA is utilized to prepare enzyme immunoconjugates that enhance the specificity and sensitivity of immunoassays .

- Hapten Carrier Molecules: The compound can be conjugated with haptens to improve their immunogenicity, thereby aiding in vaccine development .

Drug Delivery Systems

One of the most significant applications of 6-MCA is in the development of drug delivery systems. Its incorporation into prodrugs enhances the pharmacokinetic properties of therapeutic agents.

Case Study: Doxorubicin Prodrug

A notable example is the development of a doxorubicin prodrug (DOXO-EMCH) using 6-MCA. This compound demonstrated superior antitumor efficacy compared to free doxorubicin in murine tumor models while exhibiting a favorable toxicity profile . The study showed:

- Patient Tolerance: The prodrug was well-tolerated at doses up to 200 mg/m² without significant side effects.

- Efficacy: Among evaluable patients, 10% achieved partial remission, while 57% had stable disease .

Diagnostic Applications

In diagnostics, 6-MCA plays a vital role in the development of assays that require specific labeling of proteins or antibodies.

Use in Assays:

- Quantitative Maleimide Assays: The compound is employed in colorimetric assays for quantifying maleimide levels, which can be pivotal in various biochemical analyses .

- Detection of Thiol Groups: It acts as a probe for detecting thiol groups in membrane proteins, aiding in understanding protein interactions and functions .

Research on Nanoparticle Formulations

Recent studies have explored the use of 6-MCA in formulating nanoparticles for targeted drug delivery. For instance, redox-sensitive paclitaxel–maleimide prodrug nanoparticles were developed using 6-MCA, demonstrating promising antitumor activity .

Experimental Findings:

- In vivo studies on breast cancer models indicated significant tumor volume reduction with these nanoparticles compared to conventional treatments.

- The formulation showed enhanced stability and controlled release characteristics due to the maleimide linkage.

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Bioconjugation | Linker for proteins and haptens | Enhanced immunogenicity and assay sensitivity |

| Drug Delivery Systems | Prodrug formulation (e.g., DOXO-EMCH) | Superior efficacy and safety profile compared to free drugs |

| Diagnostics | Assay development for protein labeling | Improved detection methods for thiol groups |

| Nanoparticle Formulations | Targeted drug delivery systems | Significant antitumor activity observed |

Mécanisme D'action

- The mechanism of action involves the maleimide group reacting with thiol (-SH) groups on proteins or other biomolecules. This forms a stable covalent bond, allowing specific targeting and modification.

Comparaison Avec Des Composés Similaires

Unicité: La caractéristique unique de l'acide 6-maléimidocaproïque réside dans la longueur de sa chaîne alkylique (groupe pentyle) et sa capacité de bioconjugaison.

Activité Biologique

6-Maleimidocaproic acid (6-MCA) is a compound that has garnered attention for its diverse biological activities and applications in biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its maleimide functional group attached to a caproic acid chain. The synthesis typically involves the reaction of maleic anhydride with 6-aminocaproic acid in the presence of acetic acid, followed by purification processes such as chromatography to yield the final product .

Synthesis Reaction

The synthesis can be summarized by the following reaction:

This reaction is crucial for producing 6-MCA in sufficient purity for biological studies.

Anticancer Properties

Research indicates that 6-MCA exhibits significant anticancer properties, particularly when used as a linker in antibody-drug conjugates (ADCs). Its ability to form stable conjugates with various cytotoxic agents enhances the targeted delivery of these agents to cancer cells, thereby improving therapeutic efficacy while minimizing systemic toxicity .

The biological activity of 6-MCA can be attributed to several mechanisms:

- Cytotoxicity : Studies have shown that 6-MCA can induce apoptosis in various cancer cell lines. This is often mediated through the activation of pathways involved in cell cycle regulation and DNA damage response .

- DNA Interaction : The compound has demonstrated the ability to bind DNA, which may contribute to its cytotoxic effects. This interaction can lead to DNA cleavage and subsequent cell death, particularly in malignant cells .

- Role in PROTACs : As a PROTAC linker, 6-MCA facilitates targeted protein degradation, which is a promising strategy in cancer therapy. This mechanism allows for the selective elimination of proteins that drive tumorigenesis .

Antimicrobial Activity

In addition to its anticancer properties, 6-MCA has shown antimicrobial activity against various pathogens, including bacteria and viruses. This broad-spectrum activity highlights its potential as a therapeutic agent beyond oncology .

Study 1: Antibody-Drug Conjugates

A study investigated the use of 6-MCA as a linker in ADCs targeting specific cancer types. The results demonstrated enhanced cytotoxicity against tumor cells compared to free drugs, showcasing the effectiveness of this compound in drug delivery systems .

Study 2: DNA Cleavage Activity

Another research effort focused on the DNA binding properties of 6-MCA. The findings indicated that this compound could effectively cleave DNA under certain conditions, leading to apoptosis in cancer cell lines. This property was further explored for its implications in developing new anticancer therapies .

Comparative Data Table

| Property | This compound | Other Maleimide Derivatives |

|---|---|---|

| Molecular Weight | 201.23 g/mol | Varies |

| Solubility | Soluble in water | Varies |

| Anticancer Activity | High | Moderate |

| Antimicrobial Activity | Yes | Limited |

| Application | PROTACs, ADCs | Various |

Propriétés

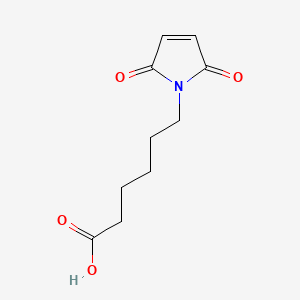

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKKJKETHYEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876051 | |

| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-53-3 | |

| Record name | 6-Maleimidocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.